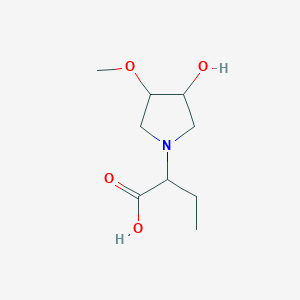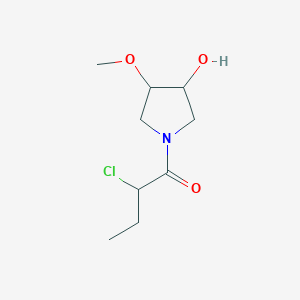![molecular formula C9H11BrN2O B1477743 7-Brom-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amin CAS No. 2091652-07-0](/img/structure/B1477743.png)
7-Brom-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amin
Übersicht
Beschreibung
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikonvulsive Aktivität
Eine Reihe von Verbindungen, die mit „7-Brom-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amin“ verwandt sind, wurden synthetisiert und auf ihre antikonvulsiven Wirkungen untersucht. Diese Studien beinhalten typischerweise maximale Elektroschocktests (MES) an Mäusen, um die Wirksamkeit der Verbindungen bei der Verhinderung von Krampfanfällen zu bestimmen .
Antibakterielle Anwendungen
Verbindungen innerhalb der 1,4-Benzoxazin-Familie, zu denen Strukturen gehören, die dem fraglichen Compound ähnlich sind, haben antibakterielle Eigenschaften gezeigt. Dies deutet auf ein Potenzial für die Entwicklung neuer Antibiotika oder antibakterieller Mittel hin .
Antitumor-Eigenschaften
Einige 1,4-Benzoxazinderivate haben Antitumoraktivitäten gezeigt. Dies deutet darauf hin, dass „this compound“ auf seine potenzielle Verwendung in der Krebsbehandlung oder als Leitverbindung für die Entwicklung neuer Krebsmedikamente untersucht werden könnte .
Antithrombotische Wirkungen
Die antithrombotische Aktivität ist ein weiterer Bereich, in dem verwandte Verbindungen untersucht wurden. Diese Anwendung ist entscheidend, um Blutgerinnsel zu verhindern, die zu Schlaganfällen oder Herzinfarkten führen können .
Neuroprotektive Wirkungen
Angesichts der Neurotoxizitätsevaluierungen, die oft neben antikonvulsiven Tests durchgeführt werden, besteht die Möglichkeit, dass „this compound“ neuroprotektive Vorteile bieten könnte .
Serotoninrezeptor-Antagonismus
Einige Derivate sind bekanntlich als 5-HT6-Rezeptor-Antagonisten. Diese Anwendung ist relevant bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Schizophrenie .
Kaliumkanalöffner
Die Fähigkeit, als blasenselektive Kaliumkanalöffner zu wirken, ist eine weitere Anwendung, die in verwandten Verbindungen gefunden wird. Dies könnte bei der Behandlung von Harninkontinenz von Vorteil sein .
Dopaminagonismus
Dopaminagonisten werden bei der Behandlung der Parkinson-Krankheit und anderer Erkrankungen eingesetzt, die durch niedrige Dopaminspiegel gekennzeichnet sind. Verwandte Verbindungen haben diese Aktivität gezeigt, was auf einen möglichen Forschungsweg für "this compound" hindeutet .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neuronal activity that result in its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Based on its potential anticonvulsant activity, it may influence neuronal activity and potentially reduce seizure activity .
Biochemische Analyse
Biochemical Properties
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications
Dosage Effects in Animal Models
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



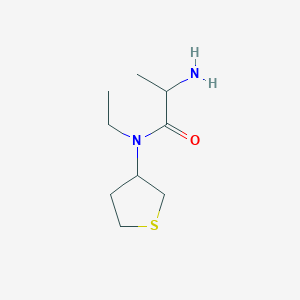
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
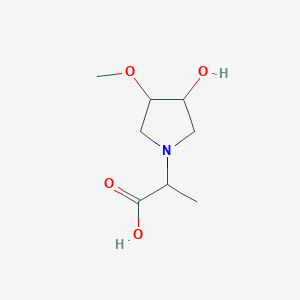
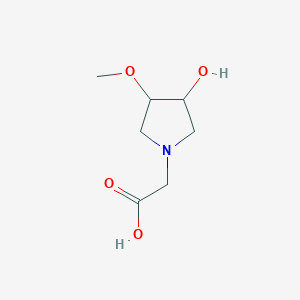
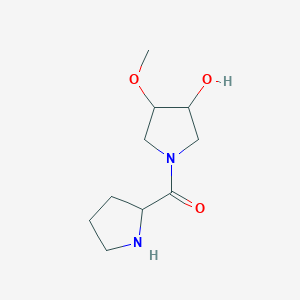

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)
